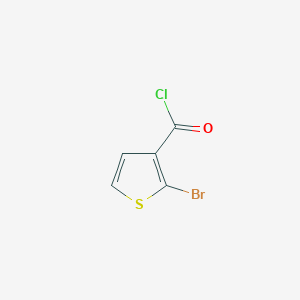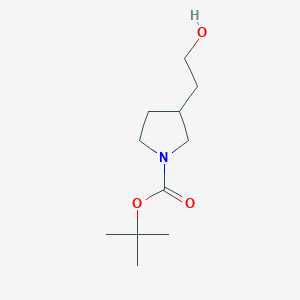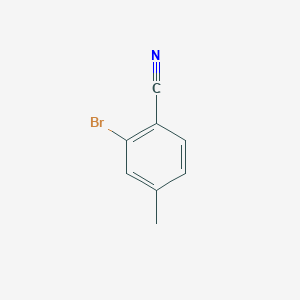
3-Amino-1-phenylpropan-1-one
Vue d'ensemble
Description
3-Amino-1-phenylpropan-1-one is a chemical compound with the molecular formula C9H11NO . It is also known by other names such as 1-Propanone, 3-amino-1-phenyl-, 3-Amino-1-phenyl-1-propanon, and 3-Amino-1-phényl-1-propanone .
Synthesis Analysis
The synthesis of this compound involves transaminase activity. After the optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group substituted at the third carbon by a propan-1-amine . The average mass of the molecule is 149.190 Da and the monoisotopic mass is 149.084061 Da .
Chemical Reactions Analysis
This compound is a phenylpropylamine, which consists of a phenyl group substituted at the third carbon by a propan-1-amine . It is closely related to the cathinones (β-ketoamphetamines) .
Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 149.190 Da . The compound is off-white to pale yellow in color .
Applications De Recherche Scientifique
Enantioselective Synthesis
3-Amino-1-phenylpropan-1-one has been utilized in the enantioselective synthesis of pharmaceutical intermediates. For instance, a study by Zhang et al. (2015) described the engineering of a carbonyl reductase for the enantioselective reduction of β-amino ketones, highlighting its importance in producing antidepressant intermediates.
Multi-enzymatic Synthesis
The compound is a key intermediate in multi-enzymatic synthesis processes. Corrado et al. (2021) discussed a one-pot cascade synthesis of phenylpropanolamines (PPAs) using this compound, showcasing its versatility in obtaining PPAs with high purity and selectivity.
Antitumor Activity Research
Research has also been conducted on derivatives of this compound for potential antitumor activities. Isakhanyan et al. (2016) synthesized and evaluated aminoalkanol hydrochlorides derived from this compound for their antitumor properties.
Catalyst-Free Organic Synthesis
In the field of organic synthesis, Rahmati & Khalesi (2012) demonstrated the use of this compound in a one-pot, catalyst-free synthesis of fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, illustrating its utility in eco-friendly and efficient organic reactions.
Metabolic Studies
In metabolic research, Cooman & Bell (2019) studied the in vitro metabolism of compounds related to this compound, providing insights into the metabolic pathways and clearance rates in human liver microsomes.
Membrane-Stabilizing Properties
The membrane-stabilizing properties of derivatives of this compound have been studied by Malakyan et al. (2011). They investigated secondary aminopropanols for their potential in stabilizing cell membranes, highlighting the biological relevance of these compounds.
Mécanisme D'action
Target of Action
3-Amino-1-phenylpropan-1-one is a compound that primarily targets adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s fight or flight response .
Mode of Action
This compound is an indirect sympathomimetic . It works by inducing the release of norepinephrine, a neurotransmitter that activates adrenergic receptors . This results in a series of physiological changes associated with the body’s response to stress or danger .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver, specifically by the cyp2d6 enzyme . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, would need further investigation.
Result of Action
The activation of adrenergic receptors by this compound can lead to a range of physiological effects. These may include increased heart rate, dilation of the pupils, and relaxation of smooth muscle in the airways . The specific effects would depend on the concentration of the compound and the specific adrenergic receptors it interacts with.
Safety and Hazards
3-Amino-1-phenylpropan-1-one can cause severe skin burns and eye damage. It is advised not to breathe its dust, fume, gas, mist, vapors, or spray. After handling, it is recommended to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn while handling this compound .
Analyse Biochimique
Biochemical Properties
It is known that the compound has a molecular weight of 149.190 Da . It is also known to have a log Kow (Octanol-Water Partition Coefficient) of 0.69, indicating its lipophilicity .
Molecular Mechanism
It is known that the compound is structurally similar to phenylpropanolamine, a sympathomimetic agent used as a decongestant and appetite suppressant
Metabolic Pathways
It is known that the compound is structurally similar to phenylpropanolamine, which is metabolized in the liver via the CYP2D6 enzyme
Propriétés
IUPAC Name |
3-amino-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZXQCCQZLSOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50903138 | |
| Record name | NoName_3735 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50903138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2677-69-2 | |
| Record name | 1-Propanone, 3-amino-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002677692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)






![5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one](/img/structure/B184185.png)
